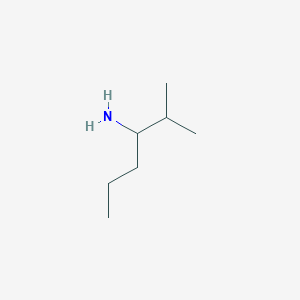

2-Methylhexan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

171778-19-1 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

2-methylhexan-3-amine |

InChI |

InChI=1S/C7H17N/c1-4-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

BAXIQGRSUXFBCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)C)N |

Origin of Product |

United States |

Structural and Stereochemical Characteristics of 2 Methylhexan 3 Amine

2-Methylhexan-3-amine is a primary amine with the molecular formula C7H17N. google.com Its structure consists of a seven-carbon chain with a methyl group located at the second carbon and an amine group at the third carbon. The presence of two chiral centers at positions 2 and 3 gives rise to the potential for four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific three-dimensional arrangement of the atoms can significantly influence the compound's chemical and biological properties. nih.gov

The systematic IUPAC name for the compound is this compound. google.com It is also known by other synonyms such as 3-amino-2-methylhexane. The structure and basic properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H17N |

| Molar Mass | 115.22 g/mol |

| CAS Number | 171778-19-1 |

| Appearance | Liquid (at standard conditions) |

| Chiral Centers | C2 and C3 |

| Number of Stereoisomers | 4 |

Spectroscopic data, such as 1H NMR and mass spectrometry, are crucial for the identification and characterization of this compound. For instance, in mass spectrometry, primary amines like this one can undergo characteristic α-cleavage, leading to specific fragmentation patterns that help confirm the structure. pearson.com

Significance of Branched Primary Amines in Organic Synthesis

Branched primary amines, such as 2-Methylhexan-3-amine, are a significant class of molecules in the field of organic synthesis. Their importance stems from their utility as versatile building blocks for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nist.govnih.gov

Chiral amines are especially valuable as they are key structural motifs in a vast number of biologically active compounds and natural products. googleapis.com The presence of a chiral center in a molecule can dramatically affect its pharmacological activity. Therefore, the development of methods for the enantioselective synthesis of chiral amines is a major focus of modern organic chemistry. googleapis.combldpharm.com These methods include transition metal-catalyzed asymmetric hydrogenation and biocatalytic approaches using enzymes like transaminases. epa.govepo.org

The synthesis of branched primary amines can be challenging compared to their linear counterparts due to steric hindrance. However, recent advancements in catalysis, including the use of nickel-based homogeneous catalysts, have enabled the efficient synthesis of a wide variety of branched primary amines from readily available ketones. These synthetic routes open up possibilities for creating a diverse range of chiral amines for various applications.

Research Trajectories and Contemporary Interests in 2 Methylhexan 3 Amine Chemistry

Nucleophilic Substitution Pathways for this compound Formation

Nucleophilic substitution reactions represent a classical and direct approach to the synthesis of amines. This typically involves the reaction of an alkyl halide with an amine source.

Amination of Halogenated Alkane Precursors (e.g., 3-bromo-2-methylhexane)

The formation of this compound can be achieved through the amination of a suitable halogenated precursor, such as 3-bromo-2-methylhexane. chegg.comsmolecule.com This reaction involves the displacement of the bromide ion by a nucleophilic amine source, typically ammonia (B1221849) or an amide ion. The reaction of an enantiomer of 3-bromo-2-methylhexane with an amide ion (H₂N⁻) has been reported to yield this compound as the product. chegg.com Experimental data has shown that the rate of this reaction is dependent on the concentrations of both the 3-bromo-2-methylhexane and the amide, which is characteristic of a bimolecular nucleophilic substitution (S(_N)2) mechanism. chegg.com

While specific yield data for the direct amination of 3-bromo-2-methylhexane is not extensively detailed in publicly available literature, the general principles of S(_N)2 reactions suggest that reaction conditions would need to be carefully controlled to favor the desired substitution product and minimize potential side reactions such as elimination.

Kinetic and Stereochemical Control in S(_N)2 Reactions Yielding this compound

The S(_N)2 reaction mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that center. ucsd.edumasterorganicchemistry.com This stereospecificity is a key feature that can be exploited in the synthesis of specific stereoisomers of this compound, provided a stereochemically pure starting material is used.

For the reaction of an enantiomerically pure sample of 3-bromo-2-methylhexane with an amine nucleophile, the S(_N)2 pathway would result in the formation of the corresponding amine with an inverted configuration at the C3 position. ucsd.edu The kinetics of the S(_N)2 reaction are second-order, meaning the rate is proportional to the concentration of both the alkyl halide and the nucleophile. chegg.commasterorganicchemistry.com The transition state of the reaction involves a pentacoordinate carbon atom, which is inherently crowded. ucsd.edumasterorganicchemistry.com Consequently, the steric hindrance around the electrophilic carbon plays a crucial role in the reaction rate. masterorganicchemistry.com In the case of 3-bromo-2-methylhexane, a secondary alkyl halide, S(_N)2 reactions are feasible, though they may be slower compared to reactions with primary alkyl halides. masterorganicchemistry.com

Reductive Amination Methodologies Applied to this compound Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step process involves the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine. d-nb.infoorganic-chemistry.org

Catalytic Hydrogenation of Imine Intermediates

The synthesis of this compound via reductive amination starts with the reaction of 2-methyl-3-hexanone (B1206162) with ammonia to form an imine intermediate. This imine is then reduced to the final amine product. Catalytic hydrogenation is a common method for this reduction step, employing a metal catalyst and hydrogen gas. nih.gov Various catalysts can be employed, including those based on nickel, palladium, or platinum. smolecule.com More recently, catalysts based on earth-abundant metals like cobalt and iron have been developed for reductive aminations. nih.govd-nb.info For instance, an in-situ generated amorphous cobalt catalyst has been shown to be effective for the reductive amination of ketones with aqueous ammonia and hydrogen gas under mild conditions. nih.gov

The general scheme for the reductive amination of 2-methyl-3-hexanone is as follows:

Step 1: Imine Formation: 2-methyl-3-hexanone reacts with ammonia in a reversible reaction to form the corresponding imine.

Step 2: Reduction: The imine is then reduced to this compound using a reducing agent, such as H₂ with a metal catalyst. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of reductive amination reactions are highly dependent on the reaction conditions, including the choice of catalyst, temperature, pressure, and solvent. d-nb.info The optimization of these parameters is crucial for maximizing the formation of the desired primary amine and minimizing the formation of byproducts, such as secondary or tertiary amines, or the alcohol resulting from the reduction of the starting ketone.

Table 1: Factors Influencing the Optimization of Reductive Amination

| Parameter | Effect on Yield and Selectivity |

| Catalyst | The choice of catalyst significantly impacts the efficiency and selectivity of the reaction. For example, iron-based catalysts have been shown to be effective and reusable for the synthesis of primary amines via reductive amination. d-nb.info Biocatalysts, such as imine reductases (IREDs) and reductive aminases (RedAms), offer high stereoselectivity. whiterose.ac.ukrsc.orgrsc.org |

| Temperature | Temperature affects the rates of both imine formation and reduction. Higher temperatures can increase the reaction rate but may also lead to undesired side reactions or catalyst deactivation. For some catalytic systems, a temperature of around 80 °C has been found to be optimal. nih.gov |

| Pressure | In catalytic hydrogenations, the pressure of hydrogen gas is a key parameter. Higher pressures generally increase the rate of reduction. Pressures in the range of 1-10 bar have been successfully used with certain cobalt catalysts. nih.gov |

| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. Polar aprotic solvents are often favored for S(_N)2 reactions, while reductive aminations can be carried out in a variety of solvents, including water with some catalytic systems. nih.gov |

| Amine Source | The concentration and type of amine source are critical. In the synthesis of primary amines, an excess of ammonia is often used to drive the equilibrium towards imine formation and to minimize the formation of secondary amines. nih.gov |

Chiral Synthesis Approaches to Enantioenriched this compound

Given the chiral nature of this compound, the development of enantioselective synthetic methods is a key objective. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

Asymmetric reductive amination of the prochiral ketone, 2-methyl-3-hexanone, is a powerful strategy for accessing enantioenriched this compound. d-nb.inforesearchgate.net This approach introduces chirality during the reduction of the imine intermediate. One effective method involves the use of biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms). whiterose.ac.ukrsc.orgrsc.org These enzymes can exhibit high stereoselectivity, leading to the formation of a single enantiomer of the amine product. For example, studies on the reductive amination of the structurally similar 2-hexanone (B1666271) have shown that different enzymes can produce either the (R)- or (S)-enantiomer of the corresponding amine with high enantiomeric excess (e.e.). rsc.org Specifically, the reductive amination of 2-hexanone with methylamine (B109427) catalyzed by the IRED known as IR_20 yielded the (R)-amine product with a 55% isolated yield and 96% e.e. whiterose.ac.ukrsc.org Another study using a reductive aminase from Neosartorya fischeri (NfRedAm) on 2-hexanone with ammonia resulted in a 72% conversion to the corresponding amine. rsc.org

Table 2: Examples of Asymmetric Reductive Amination of Aliphatic Ketones

| Ketone | Amine Source | Catalyst/Enzyme | Product | Yield/Conversion | Enantiomeric/Diastereomeric Excess | Reference |

| 2-Hexanone | Methylamine | IR_20 (IRED) | (R)-N-methyl-2-aminohexane | 55% isolated yield | 96% e.e. | whiterose.ac.ukrsc.org |

| (R)-3-Methylcyclohexanone | Ammonia | IR_20 (IRED) | (1S,3R)-3-methylcyclohexanamine | 50% yield | 94% d.e. | whiterose.ac.uk |

| 2-Hexanone | Ammonia | NfRedAm (Reductive Aminase) | 2-Aminohexane | 72% conversion | Not reported | rsc.org |

These examples with structurally related ketones demonstrate the potential for achieving high stereoselectivity in the synthesis of this compound through the careful selection of a chiral catalyst or biocatalyst.

Alternative and Emerging Synthetic Routes to this compound Analogues

Beyond classical asymmetric methods, several other strategies are employed to construct the amine scaffold, offering alternative pathways that may be advantageous for specific analogues or for large-scale production.

A direct and traditional method for amine synthesis is the nucleophilic substitution of an alcohol or its derivative. The precursor, 2-methylhexan-3-ol, can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an ammonia source (e.g., ammonia, or an ammonia equivalent like sodium azide (B81097) followed by reduction) yields the target amine. To achieve stereochemical inversion (an SN2 pathway), the conversion of the alcohol to an alkyl halide is a common intermediate step. acs.org

A more modern and sustainable alternative is the "hydrogen borrowing" or "catalytic borrowing" amination of alcohols. This process involves the temporary oxidation of the alcohol to an in-situ-generated ketone (2-methylhexan-3-one) by a transition metal catalyst, which "borrows" the hydrogen. unibe.ch This ketone then reacts with an amine source to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen to yield the final amine product. unibe.ch This method is highly atom-economical as it generates water as the only byproduct.

Grignard reagents are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. Their application in amine synthesis involves the addition to electrophilic carbon-nitrogen double or single bonds. For instance, the reaction of a Grignard reagent with an N-substituted imine or a derivative can effectively construct the desired amine scaffold.

A versatile method involves the reaction of Grignard reagents with N-aryl hemiaminal ethers, which allows for the synthesis of a variety of α-branched amines. rsc.org Another strategy is the iridium-catalyzed reductive coupling of Grignard reagents with tertiary amides. This one-pot, two-stage protocol provides a practical route to functionalized tertiary amines. rsc.org To synthesize a primary amine like this compound, a suitable imine or nitrone precursor would be required. For example, adding a propylmagnesium bromide Grignard reagent to a propan-2-imine derivative bearing a leaving group on the nitrogen could construct the 2-methylhexane (B165397) backbone.

Transamination is the transfer of an amino group from a donor molecule to an acceptor molecule, typically a ketone or aldehyde. This strategy is central to amino acid metabolism in nature and has been adapted for chemical synthesis.

Biocatalytic transamination using transaminase (TA) enzymes is a particularly powerful method for producing chiral amines with very high enantiomeric excess. dtu.dk In this approach, 2-methylhexan-3-one would be exposed to a transaminase enzyme along with an amine donor, such as isopropylamine. The enzyme catalyzes the transfer of the amino group to the ketone, producing this compound and acetone (B3395972) as a byproduct. dtu.dkbiorxiv.org The high stereoselectivity of these enzymes often allows for the synthesis of a single enantiomer of the target amine. dtu.dk

Chemical transamination methods have also been developed. These can involve the reaction of a ketone with an aminating reagent, such as 1,2-phenylenediamine, in the presence of a catalyst or under specific reaction conditions to facilitate the amine transfer. mdpi.com

Table 3: Comparison of Alternative Synthetic Routes

| Strategy | Precursor | Key Reagent/Catalyst | Advantages |

|---|---|---|---|

| Ammonolysis (via Mesylate) | 2-Methylhexan-3-ol | MsCl, NH3 | Well-established, reliable. acs.org |

| Hydrogen Borrowing | 2-Methylhexan-3-ol | Transition Metal Catalyst | Atom-economical, sustainable. unibe.ch |

| Grignard Synthesis | Amide/Hemiaminal Ether | Grignard Reagent, Ir-catalyst | Forms C-C bonds, versatile. rsc.orgrsc.org |

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of this compound allows it to readily attack electron-deficient centers, making it a competent nucleophile in a variety of chemical reactions. This nucleophilicity is the basis for key transformations such as alkylation and acylation.

As a primary amine, this compound can react with alkyl halides through a nucleophilic substitution mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt.

For instance, the reaction with an excess of a methylating agent like methyl iodide (CH₃I) leads to exhaustive methylation. This process converts the primary amine into a quaternary ammonium iodide salt, which can serve as a good leaving group in subsequent elimination reactions. nih.gov

Table 1: Alkylation Reactions of this compound This table illustrates the progressive alkylation of this compound with a generic alkyl halide (R-X).

| Reactant | Alkylating Agent | Product(s) | Reaction Type |

| This compound | R-X | N-alkyl-2-methylhexan-3-amine (Secondary Amine) | Nucleophilic Substitution |

| N-alkyl-2-methylhexan-3-amine | R-X | N,N-dialkyl-2-methylhexan-3-amine (Tertiary Amine) | Nucleophilic Substitution |

| N,N-dialkyl-2-methylhexan-3-amine | R-X | N,N,N-trialkyl-2-methylhexan-3-ammonium salt (Quaternary Salt) | Nucleophilic Substitution |

Acylation Reactions

This compound readily undergoes acylation when treated with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form N-substituted amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The reaction with an acyl chloride, for example, is typically rapid and exothermic, producing an amide and hydrogen chloride (HCl) as a byproduct. libretexts.org A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl formed. libretexts.org Similarly, reacting the amine with an acid anhydride (B1165640) yields an amide and a carboxylic acid as a byproduct. These reactions are fundamental in peptide synthesis and the functionalization of amines. researchgate.net

Table 2: Acylation Reactions of this compound This table shows representative acylation reactions to form amide derivatives.

| Reactant | Acylating Agent | Product | Byproduct |

| This compound | Acetyl Chloride | N-(2-Methylhexan-3-yl)acetamide | HCl |

| This compound | Acetic Anhydride | N-(2-Methylhexan-3-yl)acetamide | Acetic Acid |

Oxidation Pathways of this compound

The oxidation of primary amines like this compound can lead to several different products, including nitriles and amides, depending on the reagents and conditions employed. These transformations involve the removal of hydrogen atoms from the amine and the adjacent carbon.

The direct oxidation of primary amines to nitriles is a valuable synthetic transformation. Modern methods have been developed that avoid harsh conditions or the use of toxic cyanide reagents. These processes typically involve an oxidative dehydrogenation mechanism. nih.gov

Catalytic systems are often employed, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant like Oxone or trichloroisocyanuric acid (TCCA). organic-chemistry.orgresearchgate.netresearchgate.net Metal-based catalysts, including those with copper or ruthenium, have also proven effective, often using molecular oxygen as the ultimate oxidant. nih.govorganic-chemistry.org These methods proceed through the formation of an imine intermediate, which is then further oxidized to the corresponding nitrile. For this compound, this would result in the formation of 2-methyl-3-cyanohexane.

While acylation is the most direct route to amides from amines, amide derivatives can also be formed through oxidative pathways. Oxidative amidation involves the reaction of an amine with a carboxylic acid or an aldehyde in the presence of an oxidant and often a catalyst. acs.orgbeilstein-journals.org This process forms the amide bond directly without the need to pre-activate the carboxylic acid as an acyl chloride or anhydride. libretexts.org

For example, this compound could react with a carboxylic acid in the presence of a suitable catalyst system to yield the corresponding N-(2-methylhexan-3-yl)amide. This approach is considered a greener alternative to traditional amidation methods as it can have higher atom economy and produce less corrosive byproducts. libretexts.org

Reduction Behavior of this compound

The primary amine functional group in this compound is already in a low oxidation state. The carbon-nitrogen single bonds are highly stable and not susceptible to cleavage by common chemical reducing agents. Therefore, this compound is generally resistant to reduction under standard conditions, such as with lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). These reagents are typically used to reduce other functional groups like nitriles, amides, or nitro groups to amines. studymind.co.uk Consequently, attempting to reduce this compound would typically result in no reaction.

Conversion to Related Amine Classes

As a primary amine, this compound serves as a versatile precursor for the synthesis of more substituted secondary and tertiary amines. The primary methods to achieve these transformations are reductive amination and direct alkylation.

Reductive Amination is a highly effective and controlled method for converting primary amines into secondary or tertiary amines. masterorganicchemistry.com The process involves two main steps: the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org This method is advantageous as it minimizes the problem of over-alkylation that can occur with other methods. masterorganicchemistry.com

The reaction can be performed in a "one-pot" synthesis by mixing the amine, the carbonyl compound, and a selective reducing agent together. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose because it is capable of reducing the intermediate imine (or iminium ion) much faster than it reduces the initial aldehyde or ketone. masterorganicchemistry.com This selectivity is crucial for the efficiency of the reaction. Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be used. masterorganicchemistry.com

To synthesize a tertiary amine from this compound, the process can be carried out sequentially. First, a reductive amination with one equivalent of an aldehyde or ketone would produce a secondary amine. This secondary amine can then undergo a second reductive amination with a different (or the same) carbonyl compound to yield the final tertiary amine. masterorganicchemistry.com

Direct Alkylation involves the reaction of the amine with an alkyl halide. While seemingly straightforward, this method is often difficult to control. The primary amine, this compound, acts as a nucleophile and reacts with an alkyl halide in a nucleophilic substitution reaction. However, the resulting secondary amine product is often more nucleophilic than the starting primary amine. This increased reactivity leads to a "runaway" reaction, where the secondary amine readily reacts with more alkyl halide to form a tertiary amine, and subsequently, a quaternary ammonium salt. This typically results in a mixture of products that can be difficult to separate. masterorganicchemistry.com

Table 1: Comparison of Methods for Conversion of this compound

| Method | Reactants | Intermediate | Product Type | Key Features |

|---|---|---|---|---|

| Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Imine | Secondary or Tertiary Amine | High selectivity; avoids over-alkylation; often a one-pot reaction. masterorganicchemistry.comchemistrysteps.com |

| Direct Alkylation | This compound, Alkyl Halide | None | Mixture of Secondary, Tertiary, and Quaternary Amines | Difficult to control; often leads to a mixture of products due to increasing nucleophilicity of products. masterorganicchemistry.com |

Elimination Reactions Involving this compound and its Salts

Amines and their derivatives can undergo elimination reactions to form alkenes. The most notable of these is the Hofmann elimination, which is particularly useful for converting amines into alkenes. Amine groups are typically poor leaving groups, but they can be converted into good leaving groups by transformation into a quaternary ammonium salt. libretexts.orgchemistrysteps.com

Hofmann Elimination Mechanisms

The Hofmann elimination is a multi-step process that transforms an amine into an alkene and a tertiary amine. byjus.comallen.in The reaction proceeds via an E2 (elimination, bimolecular) mechanism and characteristically follows the Hofmann rule , which predicts that the major product will be the least substituted (and often less stable) alkene. chemistrysteps.comwikipedia.org This regioselectivity is generally attributed to the steric bulk of the large quaternary ammonium leaving group, which directs the base to abstract a proton from the most sterically accessible, least hindered β-carbon. wikipedia.orgmasterorganicchemistry.com

The mechanism applied to this compound involves the following steps:

Exhaustive Methylation: The primary amine, this compound, is treated with an excess of methyl iodide (CH₃I). yale.edu The amine's nitrogen atom acts as a nucleophile and attacks the methyl iodide in a series of three successive Sₙ2 reactions. youtube.com This process, also known as exhaustive methylation, converts the primary amine into a quaternary ammonium iodide salt, specifically N,N,N-trimethyl-2-methylhexan-3-ammonium iodide . yale.eduyoutube.com This salt now contains a positively charged nitrogen atom, which is an excellent leaving group. youtube.com

Formation of Hydroxide (B78521) Salt: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) and water. lscollege.ac.in The silver ions precipitate the iodide ions as silver iodide (AgI), and a hydroxide ion (OH⁻) replaces iodide as the counter-ion, forming the quaternary ammonium hydroxide salt. byjus.comyoutube.com

E2 Elimination: The quaternary ammonium hydroxide salt is heated (typically 100-200 °C), promoting an E2 elimination reaction. libretexts.org The hydroxide ion acts as a strong base, abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group). For N,N,N-trimethyl-2-methylhexan-3-ammonium, the β-carbons are C2 and C4. The electrons from the cleaved C-H bond form a new pi bond, and the trimethylamine (B31210) molecule is expelled as the leaving group. libretexts.org

Path A (Hofmann Product): Abstraction of a proton from the C4 position results in the formation of 2-methylhex-3-ene . This is the least substituted alkene and is the predicted major product according to the Hofmann rule due to the steric accessibility of the C4 protons. wikipedia.org

Path B (Zaitsev Product): Abstraction of a proton from the C2 position yields 2-methylhex-2-ene . This is the more substituted alkene and is the minor product.

Table 2: Predicted Products of Hofmann Elimination of this compound

| Product Name | Structure | Type | Formation Pathway |

|---|---|---|---|

| 2-methylhex-3-ene | CH₃-CH(CH₃)-CH=CH-CH₂-CH₃ | Hofmann Product (Major) | Elimination involving a proton from C4. |

| 2-methylhex-2-ene | CH₃-C(CH₃)=CH-CH₂-CH₂-CH₃ | Zaitsev Product (Minor) | Elimination involving a proton from C2. |

| Trimethylamine | N(CH₃)₃ | Leaving Group | Expelled during the elimination step. |

Reaction Dynamics and Kinetic Studies of Amine Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations.

Reductive Amination Dynamics: The kinetics of reductive amination can be complex, involving the equilibrium between the carbonyl compound and the amine to form the imine, followed by the reduction step. wikipedia.org Kinetic studies on the reaction between aromatic aldehydes and primary aromatic amines using sodium hypophosphite as a reductant showed that the reaction follows first-order kinetics with respect to the intermediate Schiff base (imine) and quasi-zero-order kinetics with respect to the reducing agent. acs.org The use of specific reducing agents like NaBH₃CN is a key kinetic consideration. These reagents are chosen because they react much more slowly with the starting aldehyde or ketone than with the intermediate iminium ion. masterorganicchemistry.com This difference in reaction rates prevents premature reduction of the carbonyl compound and allows for an efficient one-pot reaction. masterorganicchemistry.comwikipedia.org

Hofmann Elimination Kinetics: The Hofmann elimination typically proceeds through a concerted E2 mechanism. quora.com However, the transition state has significant "carbanion-like" character due to the nature of the leaving group. youtube.com The rate of the reaction is influenced by several factors, including the structure of the amine and the solvent. A kinetic investigation of the Hofmann elimination of tert-butylamine (B42293) over solid acid catalysts showed that the presence of solvents could significantly inhibit the reaction rate. chemrxiv.org The degree of inhibition was found to correlate with the molecular dipole moment of the solvent, with polar solvents like alcohols causing a greater reduction in rate. chemrxiv.org This inhibition was proposed to be due to the formation of a less reactive cooperative adsorption complex between the ammonium ion and the solvent molecule. chemrxiv.org Isotope effect studies have also been crucial in elucidating the mechanism, confirming the concerted nature of the C-H and C-N bond cleavage in the transition state. acs.org

Spectroscopic Characterization and Structural Analysis of 2 Methylhexan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 2-Methylhexan-3-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are key to assigning them to specific protons. The hydrogens attached to the nitrogen atom typically appear as a broad signal and its chemical shift can vary depending on concentration and solvent. libretexts.org Protons on carbons directly bonded to the amine group are deshielded and appear further downfield, typically in the 2.3-3.0 ppm range. libretexts.org

Based on the structure of this compound, CH₃CH₂CH₂CH(NH₂)CH(CH₃)₂, seven distinct proton signals are expected. A predicted ¹H NMR data table is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₃) | ~ 0.9 | Triplet | 3H |

| H-4 (CH(CH₃)₂) | ~ 0.9 | Doublet | 6H |

| H-5 (CH₂) | ~ 1.2-1.4 | Multiplet | 2H |

| H-6 (CH₂) | ~ 1.4-1.6 | Multiplet | 2H |

| H-2 (CH) | ~ 1.7 | Multiplet | 1H |

| H-3 (CH) | ~ 2.5-2.7 | Multiplet | 1H |

| -NH₂ | ~ 1.0-2.0 (broad) | Singlet (broad) | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound will show a separate signal for each non-equivalent carbon atom. The presence of the electron-withdrawing amine group causes a downfield shift for adjacent carbons. Carbons directly attached to the nitrogen atom in aliphatic amines typically resonate in the 30-65 ppm region. libretexts.org The alkyl carbons further from the amine group will appear at higher fields (lower ppm values). The spectrum for 2-methylhexane (B165397), a similar hydrocarbon, shows peaks between 14 and 40 ppm, which can be used as a baseline for the alkyl chain. docbrown.info

For this compound, seven unique carbon signals are predicted. The two methyl groups of the isopropyl moiety are diastereotopic and therefore are expected to have slightly different chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 14 |

| C-7 | ~ 19 |

| C-6 | ~ 20 |

| C-1' (isopropyl CH₃) | ~ 22-23 |

| C-1'' (isopropyl CH₃) | ~ 23-24 |

| C-2 (isopropyl CH) | ~ 32 |

| C-5 | ~ 38 |

| C-4 | ~ 55-60 |

| C-3 | ~ 60-65 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key functional groups are the primary amine (-NH₂) and the aliphatic C-H and C-N bonds.

Primary amines (R-NH₂) are characterized by the presence of two distinct N-H stretching bands in their IR spectra. orgchemboulder.com These arise from the symmetric and asymmetric stretching modes of the two N-H bonds. For aliphatic primary amines, these bands are typically observed in the region of 3300-3500 cm⁻¹. libretexts.orgucalgary.ca The bands are generally weaker and sharper than the broad O-H stretching bands of alcohols. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | 3350 - 3450 | Medium |

| Symmetric N-H Stretch | 3280 - 3380 | Medium |

The stretching vibration of the C-N bond in aliphatic amines gives rise to an absorption in the fingerprint region of the IR spectrum. This band is typically of medium to weak intensity and is found in the 1000-1250 cm⁻¹ range. libretexts.org This absorption, while not as prominent as the N-H stretches, is a useful indicator for the presence of the amine functional group. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

The molecular formula for this compound is C₇H₁₇N. Its molecular weight is 115.22 g/mol . nih.gov In mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 115. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the nitrogen atom. youtube.comlibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, there are two possible alpha-cleavage pathways:

Cleavage of the Propyl Group: Loss of a propyl radical (•CH₂CH₂CH₃) results in a fragment with m/z 72.

Cleavage of the Isopropyl Group: Loss of an isopropyl radical (•CH(CH₃)₂) results in a fragment with m/z 72.

However, the most characteristic fragmentation involves the loss of the largest alkyl group attached to the alpha-carbon, which often results in the base peak. In this case, cleavage between C3 and C4 would lead to the loss of a propyl radical, while cleavage between C2 and C3 would lead to the loss of an isopropyl radical. A more favorable fragmentation involves cleavage at the C2-C3 bond, leading to the loss of the larger butyl group fragment. Alpha-cleavage next to the amine group is the most dominant fragmentation. Cleavage of the bond between the CH-NH₂ and the propyl group results in an ion of m/z 72. Cleavage of the bond between the CH-NH₂ and the isopropyl group results in an ion of m/z 86. The loss of the largest substituent at the alpha-carbon is typically favored.

| Ion | m/z (Mass/Charge Ratio) | Identity |

| [C₇H₁₇N]⁺ | 115 | Molecular Ion |

| [C₄H₁₀N]⁺ | 72 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| [C₅H₁₂N]⁺ | 86 | [M - C₂H₅]⁺ (Incorrect cleavage prediction) - should be [M - C₃H₇]⁺ from the other side. Let's correct this. Cleavage of the C3-C4 bond gives [CH(NH₂)CH(CH₃)₂]⁺ which is C₄H₁₀N⁺ (m/z 72). Cleavage of the C2-C3 bond gives [CH(NH₂)CH₂CH₂CH₃]⁺ which is C₅H₁₂N⁺ (m/z 86). |

Molecular Ion Characteristics

The mass spectrum of an organic compound provides critical information regarding its molecular weight and elemental composition. For this compound, with a chemical formula of C₇H₁₇N, the nominal molecular weight is 115.22 g/mol nih.gov. In mass spectrometry, the molecular ion (M⁺) is formed by the removal of a single electron from the molecule.

A key characteristic of compounds containing an odd number of nitrogen atoms is the "nitrogen rule," which states that such compounds will have an odd nominal molecular weight. Consequently, the molecular ion peak for this compound is expected to appear at a mass-to-charge ratio (m/z) of 115. The presence of this peak, even if at a low abundance, is a crucial first step in the identification of the compound from its mass spectrum. The relative abundance of the molecular ion peak in aliphatic amines can sometimes be low due to the propensity for fragmentation.

| Attribute | Value |

|---|---|

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| Expected m/z of Molecular Ion (M⁺) | 115 |

Alpha-Cleavage Fragmentation Pathways

The fragmentation of the molecular ion provides a roadmap to the compound's structure. For aliphatic amines, the most significant fragmentation pathway is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium cation.

In the case of this compound, the carbon atom bonded to the amino group (the α-carbon) is attached to a propyl group and an isopropyl group. Alpha-cleavage can therefore occur in two primary ways:

Loss of a propyl radical (•CH₂CH₂CH₃): Cleavage of the bond between the α-carbon and the propyl group results in the formation of a stable iminium cation and a propyl radical. The mass of the propyl radical is 43 amu.

Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the bond between the α-carbon and the isopropyl group leads to the formation of an alternative iminium cation and an isopropyl radical. The mass of the isopropyl radical is also 43 amu.

A general principle of mass spectrometry is that the fragmentation pathway that leads to the formation of the most stable carbocation or radical will be favored. In many cases, the loss of the largest alkyl group is the most prominent fragmentation pathway. For this compound, both potential leaving groups have the same mass, but the stability of the resulting cation and radical can influence the relative abundance of the fragment ions.

The resulting iminium cations from these fragmentation pathways would produce distinct peaks in the mass spectrum.

Cleavage 1: M⁺ - •CH₂CH₂CH₃ → [C₄H₁₀N]⁺ (m/z = 72)

Cleavage 2: M⁺ - •CH(CH₃)₂ → [C₄H₁₀N]⁺ (m/z = 72)

Another possible alpha-cleavage involves the loss of a hydrogen radical from the α-carbon, leading to an [M-1]⁺ peak at m/z 114. Additionally, cleavage of the bond between the carbon at position 3 and the propyl group would result in a fragment with m/z 86, and cleavage of the bond to the isopropyl group would result in a fragment with m/z 72. The most abundant fragment ion, known as the base peak, often results from the most favorable alpha-cleavage. For similar primary amines, the base peak is frequently the result of the loss of the largest alkyl group.

| Fragmentation Pathway | Neutral Fragment Lost | Mass of Neutral Fragment (amu) | Resulting Cation Fragment | Predicted m/z of Cation |

|---|---|---|---|---|

| Loss of Propyl Group | •CH₂CH₂CH₃ | 43 | [CH(NH₂)]CH(CH₃)₂]⁺ | 72 |

| Loss of Isopropyl Group | •CH(CH₃)₂ | 43 | [CH(NH₂)CH₂CH₂CH₃]⁺ | 72 |

Computational Chemistry and Theoretical Modeling of 2 Methylhexan 3 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 2-methylhexan-3-amine, which in turn govern its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aliphatic amines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of various properties. taylorfrancis.comaip.org

Studies on a range of primary, secondary, and tertiary alkylamines have demonstrated that DFT can accurately compute gas-phase basicity, proton affinity, and the free energy of solvation. taylorfrancis.com These calculations reveal a general trend where gas-phase basicity and proton affinity increase with the number of carbon atoms and the degree of substitution, due to the electron-donating inductive effect of alkyl groups. taylorfrancis.com However, in aqueous solution, solvation effects become crucial and can alter these trends. DFT calculations incorporating a polarizable continuum model (PCM) for the solvent are essential for accurately predicting properties like pKa in solution. taylorfrancis.comaip.org For branched primary amines like this compound, the steric bulk around the nitrogen atom can influence its basicity and nucleophilicity, a factor that DFT calculations can quantify.

A DFT analysis of various functional groups has shown that steric hindrance significantly impacts the energetic landscape and structural properties of amine compounds. rsc.org For this compound, the ethyl and isobutyl groups attached to the chiral center and the amine-bearing carbon, respectively, create a specific steric environment that influences its interactions and reactivity.

| Property | Typical Calculated Value Range for Primary Amines | Influencing Factors |

|---|---|---|

| Gas-Phase Basicity (kJ/mol) | 850 - 950 | Alkyl chain length and branching |

| Proton Affinity (kJ/mol) | 900 - 1000 | Inductive effects of alkyl groups |

| Calculated pKa (in water) | 10.5 - 11.5 | Solvation effects and steric hindrance |

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

For primary amines, the HOMO is typically localized on the nitrogen atom, corresponding to the lone pair of electrons. This localization makes the nitrogen atom the primary site for electrophilic attack and dictates the molecule's role as a nucleophile and a base. The energy of the HOMO is a key indicator of the amine's nucleophilicity; a higher HOMO energy generally corresponds to greater reactivity.

The LUMO, conversely, is usually distributed over the antibonding σ* orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. In the context of this compound, the specific arrangement of its alkyl groups will subtly influence the energies and distributions of these frontier orbitals compared to simpler, unbranched amines.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping out potential reaction pathways and identifying the transition states involved, offering insights into reaction kinetics and selectivity.

The nucleophilicity of amines is a critical factor in many organic reactions. While closely related to basicity, nucleophilicity is a kinetic property influenced by steric factors, whereas basicity is a thermodynamic property. Computational models can effectively dissect these two properties.

Studies on the nucleophilicity of primary and secondary amines have shown that while nucleophilicity generally increases with basicity, steric hindrance can significantly reduce nucleophilic strength. fiveable.memasterorganicchemistry.com For a branched amine like this compound, the alkyl groups near the nitrogen atom can impede its approach to an electrophilic center. Computational methods can quantify this steric hindrance and predict its impact on reaction rates. For instance, comparing the calculated nucleophilicity of n-propylamine to the more sterically hindered t-butylamine reveals a significant decrease in reactivity for the latter, a trend that would be expected to apply to the branched structure of this compound. masterorganicchemistry.com

The basicity of alkylamines has been extensively studied using DFT, with calculations showing good correlation with experimental pKa values when solvent effects are included. taylorfrancis.compku.edu.cnacs.org For this compound, its basicity in aqueous solution would be a balance between the electron-donating effect of the alkyl groups, which increases basicity, and the steric hindrance that can disrupt stabilizing solvation of the corresponding ammonium (B1175870) cation, which would decrease basicity.

| Factor | Effect on Basicity | Effect on Nucleophilicity | Relevance to this compound |

|---|---|---|---|

| Inductive Effect | Increases (electron-donating alkyl groups stabilize the positive charge on the ammonium ion) | Increases (higher electron density on nitrogen) | The alkyl backbone enhances both properties. |

| Steric Hindrance | Decreases in solution (hinders solvation of the ammonium ion) | Decreases (impedes approach to the electrophile) | The methyl and propyl groups introduce steric bulk around the amine. |

| Solvation | Crucial in determining solution-phase basicity (more hydrogen bonds possible with primary amines) | Can influence the reaction rate depending on the solvent polarity | As a primary amine, it can form multiple hydrogen bonds, but this is affected by steric factors. |

Computational studies allow for the detailed exploration of how steric and electronic factors guide a reaction towards a specific pathway and product. For chiral amines like this compound, these factors are also key to understanding stereoselectivity.

In reactions such as nucleophilic substitution or addition, the transition state geometry is highly sensitive to the steric bulk of the substituents. Theoretical modeling can calculate the energy barriers for different approaches of a reactant to the amine, revealing the most favorable reaction coordinate. For this compound, the presence of a chiral center adjacent to the amine group means that reactions at the nitrogen or at the chiral carbon will be influenced by the pre-existing stereochemistry.

Computational methods have been successfully used to predict the stereochemical outcome of reactions involving chiral amines by modeling the transition states leading to different stereoisomers. acs.orgacs.org The energy difference between these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product. These calculations often reveal subtle non-covalent interactions, such as CH-π or steric repulsions, that are responsible for the observed selectivity. acs.org

Conformational Analysis and Stereochemical Prediction via Computational Methods

Due to the presence of a chiral center at the C-3 position and the flexibility of the alkyl chain, this compound can exist in various conformations and as a pair of enantiomers. Computational methods are essential for exploring its conformational landscape and predicting its stereochemical properties. frontiersin.orgnih.gov

The rotation around the C-C single bonds in the hexyl chain leads to multiple conformers with different energies. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable (lowest energy) conformations. frontiersin.orgresearchgate.net For branched alkanes and their derivatives, staggered conformations are generally more stable than eclipsed ones to minimize torsional strain. In the case of this compound, the most stable conformers will likely arrange the bulky alkyl groups to minimize steric interactions.

Predicting the stereochemical outcome of reactions involving chiral molecules is a significant challenge in organic synthesis. Computational chemistry has emerged as a powerful tool for this purpose. chemrxiv.orgaip.org By calculating the energies of the transition states for reactions involving the (R) and (S) enantiomers of this compound, it is possible to predict which enantiomer will react faster or which product stereoisomer will be formed preferentially. acs.orgchemrxiv.org These predictive models are becoming increasingly accurate and are valuable in the rational design of stereoselective syntheses. umanitoba.carsc.org

Applications of 2 Methylhexan 3 Amine in Synthetic Chemistry and Material Science

Building Block in Organic Synthesis for Complex Molecules

Chiral amines are fundamental components in the synthesis of a vast array of complex organic molecules, valued for their ability to introduce stereospecificity, a critical factor in the efficacy of pharmaceuticals and agrochemicals. researchgate.netrsc.org The presence of a chiral center in 2-Methylhexan-3-amine makes it a valuable synthon for creating stereochemically defined products.

Synthesis of Pharmaceutical Intermediates

Chiral amines are integral to the structure of numerous pharmaceutical compounds, influencing their biological activity and pharmacokinetic properties. nih.gov While direct examples of this compound in drug synthesis are not readily found, its structural motif as a branched, chiral amine is representative of subunits present in various active pharmaceutical ingredients. The amine functionality allows for a variety of chemical transformations, including amidation, alkylation, and the formation of heterocyclic structures, which are common steps in the synthesis of drug candidates. rsc.org The stereochemistry at the C3 position of this compound can be crucial in directing the stereochemical outcome of subsequent reactions, a key principle in asymmetric synthesis. sigmaaldrich.com

Table 1: Potential Reactions of this compound in Pharmaceutical Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product Class | Importance in Pharmaceuticals |

| Amide Coupling | Carboxylic Acid, Coupling Agent | Chiral Amides | Precursors to various drug scaffolds |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Chiral Secondary/Tertiary Amines | Common structural motif in APIs |

| N-Alkylation | Alkyl Halide | Substituted Amines | Modification of biological activity |

| Heterocycle Formation | Dicarbonyl compounds, etc. | Chiral Nitrogen-containing Heterocycles | Core structures of many drugs |

Synthesis of Agrochemical Intermediates

Similar to pharmaceuticals, the efficacy and selectivity of agrochemicals often depend on their stereochemistry. researchgate.net Chiral amines are used as key intermediates in the synthesis of herbicides, insecticides, and fungicides. The branched alkyl structure of this compound could contribute to the lipophilicity of a potential agrochemical, influencing its absorption and translocation in plants or insects. The amine group serves as a handle for introducing other functional groups necessary for its biological activity.

Role in the Development of Polymeric and Chemical Formulations

Aliphatic amines play a significant role in polymer chemistry, acting as monomers, curing agents, and modifiers in various formulations. partconsulting.com Their reactivity and structural characteristics can influence the properties of the resulting polymers.

Primary and secondary aliphatic amines are commonly used as curing agents for epoxy resins, leading to the formation of thermoset polymers with high strength and chemical resistance. mdpi.com The reaction involves the nucleophilic attack of the amine on the epoxide ring. The structure of the amine, including the steric hindrance around the nitrogen atom, can affect the curing kinetics and the cross-link density of the final polymer network. The branched structure of this compound would likely influence these properties.

Furthermore, aliphatic amines can be incorporated into polymer backbones to introduce specific functionalities. For instance, they can be used in the synthesis of polyamides and polyimides. The presence of the amine group can also enhance the adhesive properties of formulations and act as a corrosion inhibitor. In the context of "vitrimers," which are a class of polymers that can be reprocessed, aliphatic amines are used to form dynamic covalent bonds, contributing to the material's unique properties. acs.org

Table 2: Potential Roles of this compound in Polymer and Chemical Formulations

| Application Area | Function | Potential Impact of this compound Structure |

| Epoxy Resin Curing | Curing Agent/Hardener | Influence on cure speed, cross-link density, and final mechanical properties. |

| Polymer Synthesis | Monomer | Introduction of chirality and branched structures into the polymer chain. |

| Adhesion Promoter | Surface Modifier | Enhancement of bonding between different materials. |

| Corrosion Inhibitor | Protective Film Former | Prevention of metal degradation. |

| Vitrimers | Dynamic Bond Formation | Contribution to reprocessability and self-healing properties. |

Utility as a Biochemical Reagent in Research

Secondary amines are employed in biochemical research for various purposes, including as probes and in the synthesis of biologically active molecules. nih.govnih.gov The amine group can be labeled with fluorescent tags or other reporter molecules to study biological processes. Chiral amines, in particular, can be used to investigate stereospecific interactions with enzymes and receptors.

While there is no specific literature detailing the use of this compound as a biochemical reagent, its properties as a secondary amine suggest potential applications. For example, it could be used in the development of enzyme inhibitors or as a chiral resolving agent for racemic mixtures of acidic compounds. The interaction of such chiral amines with biological systems is a key area of research in medicinal chemistry and chemical biology. rsc.org

Q & A

Q. What synthetic methodologies are recommended for 2-Methylhexan-3-amine, and how can reaction progress be monitored?

- Methodological Answer : this compound can be synthesized via reductive amination of 2-methylhexan-3-one using ammonia and a hydrogenation catalyst (e.g., Pd/C or Raney Ni). Reaction efficiency is monitored using gas chromatography-mass spectrometry (GC-MS) to track ketone consumption or nuclear magnetic resonance (NMR) spectroscopy to confirm amine formation . For derivatization (e.g., enhancing crystallinity for characterization), reactions with halogenated reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) can be employed, followed by X-ray crystallography .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- 1H and 13C NMR : Identify proton environments and carbon backbone. For example, the methyl branching at position 2 and amine group at position 3 produce distinct splitting patterns.

- GC-MS : Determine purity and detect volatile byproducts.

- FTIR : Confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹).

- X-ray crystallography (post-derivatization): Resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Store at -20°C in airtight containers to prevent degradation .

- Dispose of waste via neutralization with dilute HCl and incineration, following institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity between studies . For example:

| Study | Boiling Point (°C) | Sample Size | I² Value |

|---|---|---|---|

| A | 145–148 | 5 | 75% |

| B | 152–155 | 8 | 90% |

High I² values (>50%) indicate significant heterogeneity. Replicate experiments under standardized conditions (e.g., controlled humidity, calibrated instruments) to minimize variability .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G level to model transition states and activation energies. For example, calculate the energy barrier for SN2 reactions at the amine group, accounting for steric hindrance from the 2-methyl branch . Compare results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. How can enantioselective synthesis of this compound be optimized?

- Methodological Answer :

- Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to induce asymmetry.

- Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column or NMR using chiral solvating agents (e.g., Eu(hfc)₃) .

- Example optimization table:

| Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-BINAP | 25 | 92 | 85 |

| Pd-Cinchona | 40 | 78 | 72 |

Q. What strategies mitigate interference from secondary amines in chromatographic analysis of this compound?

- Methodological Answer :

- Use derivatization with salicylaldehyde in chloroform to selectively react primary amines, leaving secondary amines unmodified. Analyze derivatives via GC-MS .

- Optimize mobile phase composition in HPLC (e.g., acetonitrile/ammonium acetate buffer) to separate primary and secondary amines .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound in receptor-binding assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.